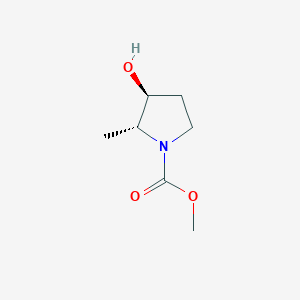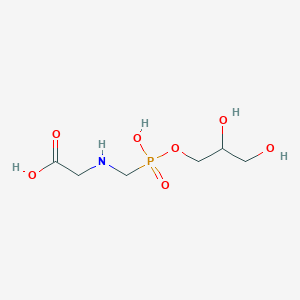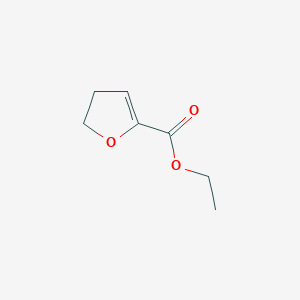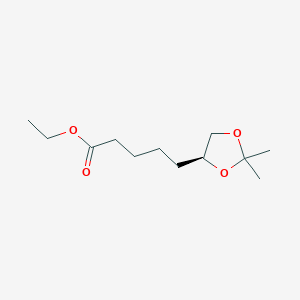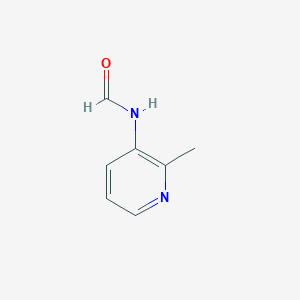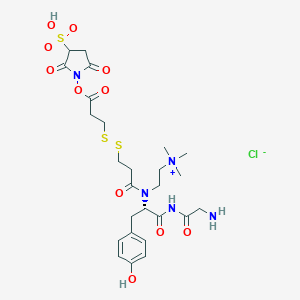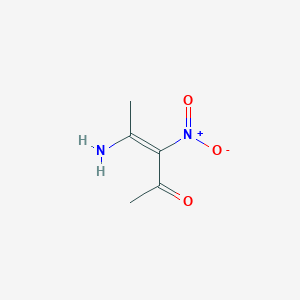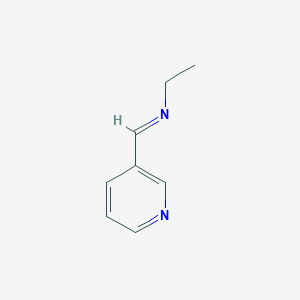
Ethanamine, N-(3-pyridinylmethylene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N-(3-pyridinylmethylene)-(9CI) is a chemical compound that is commonly used in scientific research. It is also known as 3-Pyridylmethylene-ethanamine or Pyridoxal-ethanamine. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In
Mecanismo De Acción
Ethanamine, N-(3-pyridinylmethylene)-(9CI) exerts its therapeutic effects through multiple mechanisms. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. Ethanamine, N-(3-pyridinylmethylene)-(9CI) can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Ethanamine, N-(3-pyridinylmethylene)-(9CI) has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Ethanamine, N-(3-pyridinylmethylene)-(9CI) has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and prevent neuronal death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanamine, N-(3-pyridinylmethylene)-(9CI) in lab experiments is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using Ethanamine, N-(3-pyridinylmethylene)-(9CI) in lab experiments is its potential toxicity, particularly at high concentrations. Researchers must exercise caution when handling this compound and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for research on Ethanamine, N-(3-pyridinylmethylene)-(9CI). One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the potential synergistic effects of Ethanamine, N-(3-pyridinylmethylene)-(9CI) with other compounds or therapies. Further studies may also explore the mechanisms of action of this compound in greater detail, as well as its potential toxicity and safety profile.
Métodos De Síntesis
Ethanamine, N-(3-pyridinylmethylene)-(9CI) can be synthesized through a reaction between pyridoxal and ethylenediamine in the presence of a catalyst. The reaction yields a yellow crystalline powder, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethanamine, N-(3-pyridinylmethylene)-(9CI) has been studied for its potential therapeutic applications in various scientific research areas. One of its primary applications is in cancer research. Studies have shown that Ethanamine, N-(3-pyridinylmethylene)-(9CI) can inhibit the growth of cancer cells and induce apoptosis. This compound has also been investigated for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
120739-64-2 |
|---|---|
Nombre del producto |
Ethanamine, N-(3-pyridinylmethylene)-(9CI) |
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
N-ethyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C8H10N2/c1-2-9-6-8-4-3-5-10-7-8/h3-7H,2H2,1H3 |
Clave InChI |
SANOKELWOVVIRG-UHFFFAOYSA-N |
SMILES |
CCN=CC1=CN=CC=C1 |
SMILES canónico |
CCN=CC1=CN=CC=C1 |
Sinónimos |
Ethanamine, N-(3-pyridinylmethylene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



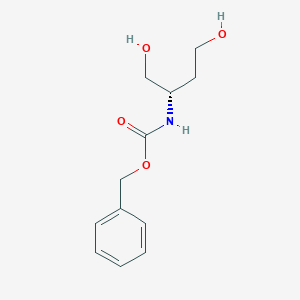
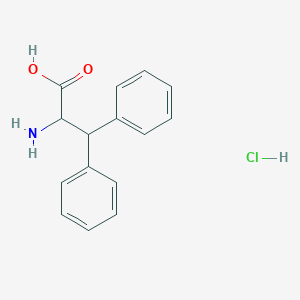
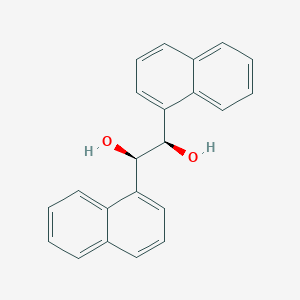
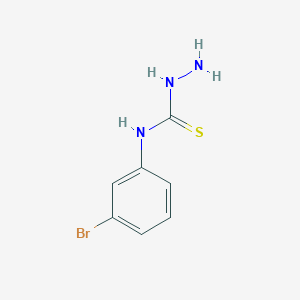
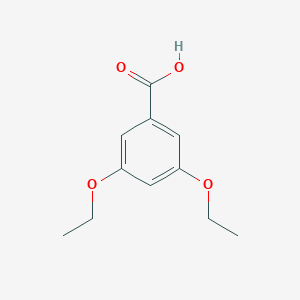
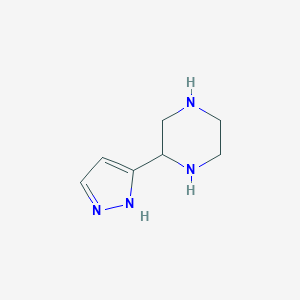
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
